Cas no 2034233-85-5 (4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine)

4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine 化学的及び物理的性質
名前と識別子
-
- 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine
- F6564-5327
- 4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine
- [4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone
- (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone
- AKOS026704976
- 2034233-85-5
-
- インチ: 1S/C22H27N5O2/c28-22(18-3-5-19(6-4-18)25-13-15-29-16-14-25)27-11-9-26(10-12-27)21-8-7-20(23-24-21)17-1-2-17/h3-8,17H,1-2,9-16H2
- InChIKey: QWMWQFIYJGJAJI-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C=CC(=CC=2)C(N2CCN(C3=CC=C(C4CC4)N=N3)CC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 393.21647512g/mol
- どういたいしつりょう: 393.21647512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-5327-10mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-30mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-2μmol |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-20mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-75mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6564-5327-10μmol |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-1mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6564-5327-4mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6564-5327-5mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-5327-15mg |
4-{4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]phenyl}morpholine |
2034233-85-5 | 15mg |
$133.5 | 2023-09-08 |
4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine 関連文献
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholineに関する追加情報
4-{4-4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}Morpholine: A Comprehensive Overview
The compound 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine (CAS NO 2034233-85-5) is a highly specialized molecule with significant potential in the field of biopharmaceuticals and drug discovery. This compound belongs to a class of molecules that combine morpholine derivatives with complex heterocyclic structures, making it a subject of interest for researchers exploring novel therapeutic agents.
Its intricate structure incorporates multiple functional groups, including pyridazine, piperazine, and cyclopropane, which contribute to its unique pharmacological profile. Recent studies have highlighted the importance of such heterocyclic frameworks in designing molecules with enhanced bioavailability and target specificity.
One of the key features of this compound is the presence of 6-cyclopropylpyridazine-3-yl, which adds a layer of complexity to its pharmacokinetics. This substructure has been shown in preclinical studies to influence metabolism and toxicity, making it a critical factor in drug design optimization.
The integration of piperazine within the molecular framework introduces steric and electronic effects that can modulate interactions with biological targets. This has been explored extensively in medicinal chemistry, where such modifications are often employed to fine-tune receptor binding affinity and selectivity.
Recent advancements in crystallography and computational modeling have provided deeper insights into the molecular interactions of this compound. These tools have enabled researchers to predict and validate its behavior in in vitro and in vivo settings, paving the way for more efficient drug development processes.
Moreover, the morpholine moiety plays a crucial role in determining the compound's solubility and lipophilicity, which are essential parameters for pharmacokinetics. Innovations in drug delivery systems have further emphasized the importance of such structural elements in achieving desired therapeutic effects.
Current research trends in biopharmaceuticals increasingly focus on molecules with tailored properties, such as those derived from pyridazine derivatives. This compound serves as a valuable model for understanding how specific structural modifications can lead to improved therapeutic outcomes.
Overall, 4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine represents a cutting-edge development in the field of medicinal chemistry, offering promising avenues for future research and applications in biopharmaceuticals.
2034233-85-5 (4-{4-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonylphenyl}morpholine) 関連製品
- 1365938-89-1((3-Isopropoxy-benzyl)-pyridin-2-yl-amine)
- 779341-20-7(3-(4-aminophenyl)phenol)
- 51885-81-5(Methyl 4-acetyl-3-nitrobenzoate)
- 2171203-53-3((2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 2229276-43-9(O-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-yl}hydroxylamine)
- 1152440-29-3(1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine)
- 2229371-05-3(1-(2-fluoro-6-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 52535-69-0(ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)
- 682805-12-5(2-Chloro-5-(trifluoromethyl)cinnamic acid)




